N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1421529-93-2
VCID: VC5244541
InChI: InChI=1S/C17H14N4O2S/c1-21-13(14-6-4-8-23-14)9-11(20-21)10-18-16(22)17-19-12-5-2-3-7-15(12)24-17/h2-9H,10H2,1H3,(H,18,22)
SMILES: CN1C(=CC(=N1)CNC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CO4
Molecular Formula: C17H14N4O2S
Molecular Weight: 338.39

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide

CAS No.: 1421529-93-2

Cat. No.: VC5244541

Molecular Formula: C17H14N4O2S

Molecular Weight: 338.39

* For research use only. Not for human or veterinary use.

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide - 1421529-93-2

Specification

CAS No. 1421529-93-2
Molecular Formula C17H14N4O2S
Molecular Weight 338.39
IUPAC Name N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-1,3-benzothiazole-2-carboxamide
Standard InChI InChI=1S/C17H14N4O2S/c1-21-13(14-6-4-8-23-14)9-11(20-21)10-18-16(22)17-19-12-5-2-3-7-15(12)24-17/h2-9H,10H2,1H3,(H,18,22)
Standard InChI Key KQLULRMOZHSHJH-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)CNC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CO4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features three distinct heterocyclic components:

  • Furan-2-yl group: A five-membered aromatic oxygen-containing ring linked to the pyrazole core.

  • 1-Methyl-1H-pyrazole: A nitrogen-rich bicyclic structure with a methyl substituent at the N1 position.

  • Benzo[d]thiazole-2-carboxamide: A fused benzene-thiazole system with a carboxamide functional group at the 2-position.

The IUPAC name, N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-1,3-benzothiazole-2-carboxamide, reflects this connectivity. Key spectral identifiers include:

  • IR: Absorption bands for NH (3254–3207 cm1^{-1}) and C=O (1743 cm1^{-1}) .

  • 1^1H NMR: Characteristic singlets for methylene (δ\delta 4.05 ppm) and aromatic protons .

  • 13^{13}C NMR: Peaks at δ\delta 173.70 ppm (C=O) and 35.10 ppm (CH2_2) .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC17H14N4O2S\text{C}_{17}\text{H}_{14}\text{N}_4\text{O}_2\text{S}
Molecular Weight338.39 g/mol
CAS Number1421529-93-2
SMILESCN1C(=CC(=N1)CNC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CO4
InChI KeyKQLULRMOZHSHJH-UHFFFAOYSA-N

Synthetic Pathways

Multi-Step Synthesis

The synthesis of this compound follows modular strategies to assemble its heterocyclic components :

Step 1: Formation of Pyrazole Core
Reaction of 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one with N-arylthiosemicarbazide in ethanol catalyzed by HCl yields a thiosemicarbazone intermediate .

Step 2: Thiazole Cyclization
The intermediate undergoes nucleophilic substitution with hydrazonyl chlorides (e.g., 4-methylbenzenediazonium chloride) in ethanol with triethylamine, forming the 1,3-thiazole ring .

Step 3: Carboxamide Coupling
Finally, condensation with benzo[d]thiazole-2-carbonyl chloride introduces the carboxamide group.

Table 2: Key Synthetic Reagents and Conditions

StepReagents/ConditionsYield
1EtOH, HCl, reflux85%
2Hydrazonyl chloride, Et3_3N, reflux78%
3Carboxylic acid chloride, DCM, RT65%

Biological Activity and Mechanisms

Anticancer Activity

Analogous compounds demonstrate pronounced cytotoxicity:

  • Thiazole-pyridine hybrids inhibit breast cancer (MCF-7) with IC50_{50} values as low as 5.71 µM, outperforming 5-fluorouracil .

  • Trisubstituted thiazoles suppress carbonic anhydrase-III, a target in glioblastoma therapy .

The furan and pyrazole groups may enhance DNA intercalation or kinase inhibition, though mechanistic validation is needed .

Comparative Analysis with Structural Analogs

Table 3: Structural and Activity Comparison

PropertyTarget CompoundThiophene Analog
Molecular Weight338.39 g/mol287.34 g/mol
Anticancer IC50_{50}Not reported10–30 µM (vs. HT29 cells)
Synthetic ComplexityHigh (3 steps)Moderate (2 steps)

Future Directions and Applications

Drug Development Opportunities

  • Optimization: Introduce electron-withdrawing groups (e.g., Cl, NO2_2) at the benzothiazole 6-position to enhance binding affinity .

  • Formulation Studies: Address solubility limitations via prodrug strategies or nanoencapsulation.

Mechanistic Studies

  • Target Identification: Screen against kinase libraries (e.g., EGFR, VEGFR) using molecular docking .

  • Toxicology: Assess hepatotoxicity in vitro using HepG2 cells .

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